

# Application Notes and Protocols for Inaxaplin in HEK293 Cell-Based Assays

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## Compound of Interest

Compound Name: *Inaxaplin*

Cat. No.: *B10831908*

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## Introduction

**Inaxaplin** (VX-147) is a potent and selective inhibitor of the apolipoprotein L1 (APOL1) protein channel.[1][2] Gain-of-function variants (G1 and G2) of the APOL1 gene are associated with an increased risk of developing proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS).[3][4] These risk variants lead to excessive ion flux across the cell membrane, causing cytotoxicity in podocytes and other kidney cells.[3][4] **Inaxaplin** directly binds to the APOL1 protein and blocks this channel function, thereby preventing the downstream cytotoxic effects.[5][6] Preclinical studies utilizing human embryonic kidney (HEK293) cells to model APOL1-mediated cytotoxicity have been instrumental in characterizing the mechanism of action of **Inaxaplin**. [3][4]

These application notes provide detailed protocols for utilizing **Inaxaplin** in HEK293 cell-based assays to assess its efficacy in inhibiting APOL1 channel function and preventing subsequent cytotoxicity.

## Data Presentation

### Inaxaplin Potency in HEK293 Cell-Based Assays

Assay Type	Cell Line	APOL1 Variant	Inaxaplin Potency (EC50/IC50)	Reference
APOL1-Mediated Ion Flux Inhibition	Tetracycline-inducible HEK293	G1	~2 nM (EC50)	[7]
APOL1-Mediated Cytotoxicity Rescue	Tetracycline-inducible HEK293	G0	4.3 nM (EC50)	[5]
APOL1-Mediated Cytotoxicity Rescue	Tetracycline-inducible HEK293	G1	2.0 nM (EC50)	[5]
APOL1-Mediated Cytotoxicity Rescue	Tetracycline-inducible HEK293	G2	2.2 nM (EC50)	[5]

## Experimental Protocols

### HEK293 Cell Culture and Transfection for APOL1 Expression

This protocol describes the culture of HEK293 cells and the induction of APOL1 expression using a tetracycline-inducible system, a common method for studying APOL1-mediated effects.

Materials:

- HEK293 cells with a tetracycline-inducible APOL1 expression system (G0, G1, or G2 variants)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Trypsin-EDTA solution
- Doxycycline
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates

Protocol:

- Cell Culture:
  - Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Passage cells every 2-3 days or when they reach 80-90% confluency.
- Cell Seeding for Experiments:
  - Trypsinize the cells and resuspend them in fresh culture medium.
  - Seed the cells in appropriate multi-well plates (e.g., 96-well plates for cytotoxicity and ion flux assays) at a density that will result in 70-80% confluency on the day of the experiment.
- Induction of APOL1 Expression:
  - Allow cells to adhere for at least 24 hours after seeding.
  - To induce APOL1 expression, replace the culture medium with fresh medium containing doxycycline. The optimal concentration of doxycycline should be determined empirically but is typically in the range of 10-100 ng/mL.
  - Incubate the cells for 12-24 hours to allow for sufficient APOL1 protein expression before proceeding with the desired assay.

## APOL1-Mediated Cytotoxicity Assay

This protocol utilizes a fluorescence-based method to assess cell viability and cytotoxicity in HEK293 cells expressing APOL1 risk variants and the protective effect of **Inaxaplin**.

Materials:

- HEK293 cells expressing tetracycline-inducible APOL1 variants
- **Inaxaplin**
- Doxycycline
- MultiTox-Fluor Multiplex Cytotoxicity Assay Kit (or similar)
- 96-well black, clear-bottom plates
- Plate reader with fluorescence capabilities

Protocol:

- Cell Seeding and APOL1 Induction:
  - Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as described in Protocol 1.
- **Inaxaplin** Treatment:
  - Prepare a dose-response curve of **Inaxaplin** in culture medium. A suggested concentration range is 0.1 nM to 1  $\mu$ M.
  - Add the different concentrations of **Inaxaplin** to the respective wells at the same time as doxycycline induction. Include a vehicle control (e.g., DMSO).
- Cytotoxicity Measurement:
  - After 24-48 hours of incubation, measure cytotoxicity using the MultiTox-Fluor Multiplex Cytotoxicity Assay Kit according to the manufacturer's instructions. This assay simultaneously measures the number of live and dead cells.

- Briefly, add the assay reagent, which contains two different fluorescent substrates, to each well.
- Incubate for the recommended time at 37°C.
- Read the fluorescence intensity for live cells (e.g., Ex/Em ~485/520 nm) and dead cells (e.g., Ex/Em ~485/520 nm after a second step for protease release from dead cells).
- Data Analysis:
  - Calculate the percentage of cytotoxicity for each condition relative to a positive control (e.g., cells treated with a lysis agent) and a negative control (uninduced cells).
  - Plot the percentage of cytotoxicity against the **Inaxaplin** concentration and determine the EC50 value for cytotoxicity rescue.

## APOL1 Channel Function Assay (Thallium Flux)

This protocol describes a fluorescence-based thallium flux assay to measure the ion channel activity of APOL1 and its inhibition by **Inaxaplin**. Thallium (Tl<sup>+</sup>) acts as a surrogate for potassium (K<sup>+</sup>) ions.

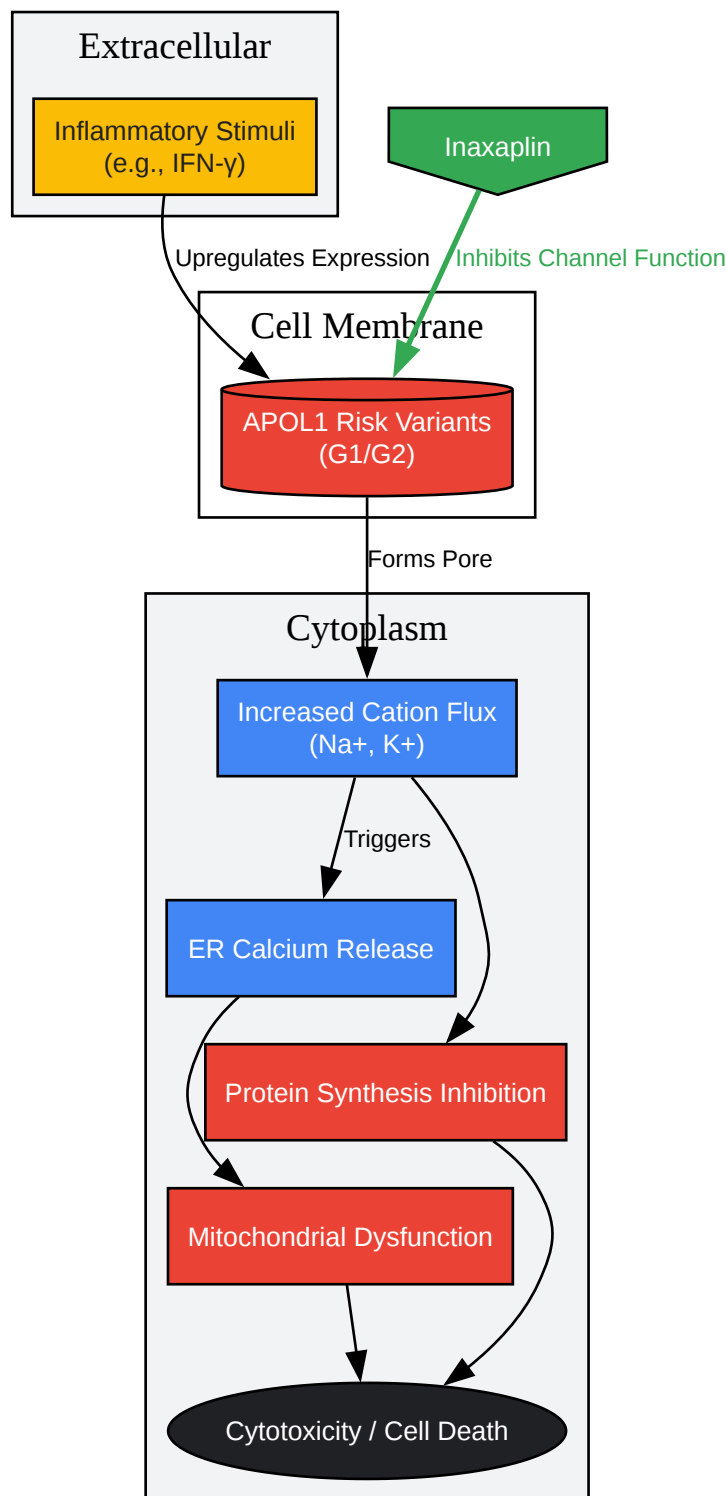
Materials:

- HEK293 cells expressing tetracycline-inducible APOL1 variants
- **Inaxaplin**
- Doxycycline
- Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay)
- Thallium sulfate (Tl<sub>2</sub>SO<sub>4</sub>)
- 96-well black, clear-bottom plates
- Fluorescence plate reader with kinetic read capabilities

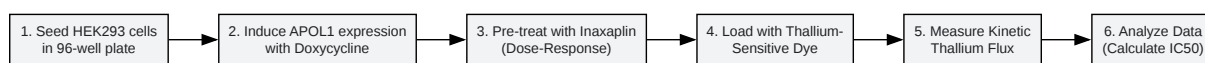
Protocol:

- Cell Seeding and APOL1 Induction:
  - Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as described in Protocol 1.
- **Inaxaplin** Pre-treatment:
  - Prepare a dose-response curve of **Inaxaplin** in assay buffer.
  - Wash the cells with assay buffer and then incubate with different concentrations of **Inaxaplin** for 15-30 minutes at room temperature.
- Dye Loading:
  - Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.
- Thallium Flux Measurement:
  - Place the plate in the fluorescence plate reader.
  - Establish a baseline fluorescence reading.
  - Add a stimulus buffer containing thallium sulfate to all wells simultaneously using the plate reader's injection system.
  - Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes). The influx of thallium will cause an increase in fluorescence.
- Data Analysis:
  - Calculate the rate of fluorescence increase for each well.
  - Normalize the data to the vehicle control (no **Inaxaplin**).
  - Plot the normalized rate of thallium flux against the **Inaxaplin** concentration and determine the IC50 value for channel inhibition.

# Mandatory Visualization



1. Seed HEK293 cells in 96-well plate
2. Induce APOL1 expression with Doxycycline
3. Treat with Inaxaplin (Dose-Response)
4. Incubate (24-48 hours)
5. Add Cytotoxicity Assay Reagent
6. Read Fluorescence (Live/Dead Cells)
7. Analyze Data (Calculate EC50)



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